3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
“3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C8H4FNO2 . It is also known as 3-Cyano-4-fluorobenzoic acid .
Molecular Structure Analysis
The molecular structure of “3’-Cyano-4-fluoro-[1,1’-biphenyl]-3-carboxylic acid” consists of a biphenyl group with a cyano group at the 3’ position and a fluoro group at the 4’ position . The molecular weight is 165.12 g/mol .
Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a boiling point of 322.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .
Scientific Research Applications
Metalation of Unprotected Biphenyl Carboxylic Acids
Tilly et al. (2006) explored the metalation of unprotected biphenyl carboxylic acids, including derivatives similar to 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. They demonstrated site-selective electrophilic substitution, highlighting the potential for creating diverse chemical structures (Tilly et al., 2006).
Synthesis of Fluorine-Containing Compounds
Ramarao et al. (2004) reported a one-pot synthesis method for fluorine-containing compounds, which is relevant for the synthesis of compounds like 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This method offers a streamlined approach for preparing fluorine-substituted organic compounds (Ramarao et al., 2004).
Synthesis and Resolution of Fluorinated Acids
Yang et al. (2005) synthesized 6-fluoro-4-chromanone-2-carboxylic acid and 6-fluorochroman-2-carboxylic acid, starting from p-fluorophenol. This research is relevant to the synthesis of complex fluorinated acids like 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid (Yang et al., 2005).
Synthesis of Bent-Core Compounds
Radhika et al. (2010) synthesized novel bent-core compounds using a 3,4-disubstituted biphenyl moiety. Their work contributes to the understanding of how substituents like cyano and fluoro groups affect the mesophase properties of such compounds, which is relevant for materials science applications (Radhika et al., 2010).
Tri- and Diorganotin(IV) Complexes
Ahmad et al. (2002) studied tri- and diorganotin(IV) carboxylates with fluorine-substituted biphenyl-3-carboxylic acids. Their research provides insights into the potential applications of 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid in the formation of organometallic compounds (Ahmad et al., 2002).
Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals
Bright et al. (2013) described a method for selecting sites on pro-drug molecules for fluorination to improve metabolic stability. This research is particularly relevant for the development of fluorinated pharmaceuticals, including derivatives of biphenyl carboxylic acids (Bright et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-(3-cyanophenyl)-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-5-4-11(7-12(13)14(17)18)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWQJXPYAWCOFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681137 | |
Record name | 3'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
1183926-58-0 | |
Record name | 3'-Cyano-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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